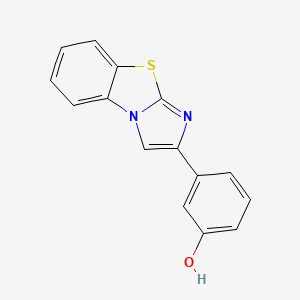

3-Imidazo(2,1-b)benzothiazol-2-ylphenol

描述

属性

CAS 编号 |

79889-39-7 |

|---|---|

分子式 |

C15H10N2OS |

分子量 |

266.32 g/mol |

IUPAC 名称 |

3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenol |

InChI |

InChI=1S/C15H10N2OS/c18-11-5-3-4-10(8-11)12-9-17-13-6-1-2-7-14(13)19-15(17)16-12/h1-9,18H |

InChI 键 |

DPGKZDHSXINFBS-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)O |

规范 SMILES |

C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC(=CC=C4)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(3-hydroxyphenyl)imidazo(2,1-b)benzothiazole YM 11124 YM-11124 |

产品来源 |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. researchgate.net For the imidazo[2,1-b]benzothiazole (B1198073) scaffold, ¹H-NMR and ¹³C-NMR analyses provide precise information about the chemical environment of each proton and carbon atom, respectively, confirming the substitution pattern and the integrity of the fused ring system.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H-NMR spectrum of a compound containing the imidazo[2,1-b]benzothiazole core, the aromatic protons on the benzothiazole (B30560) and phenol (B47542) rings would resonate in the downfield region, typically between δ 6.5 and 9.0 ppm.

For example, in the related compound 2-(4-Nitrophenyl)imidazo[2,1-b] rsc.orgjapsonline.combenzothiazol-6-ol , the proton on the imidazole (B134444) ring appears as a singlet at δ 9.02 ppm. amazonaws.com The protons on the benzothiazole ring are observed at δ 7.81 ppm (doublet), δ 7.39 ppm (doublet), and δ 6.92 ppm (doublet of doublets). amazonaws.com The phenolic hydroxyl proton (OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. For instance, the phenolic proton in 2-(benzo[d]thiazole-2-yl)phenol is observed as a sharp singlet far downfield at δ 12.41 ppm due to strong intramolecular hydrogen bonding. rsc.org

Table 1: Illustrative ¹H-NMR Data for Related Imidazo[2,1-b]benzothiazole Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 2-(4-Nitrophenyl)imidazo[2,1-b] rsc.orgjapsonline.combenzothiazol-6-ol amazonaws.com | DMSO-d6 | 10.3 (br, 1H) | Phenolic OH |

| 9.02 (s, 1H) | Imidazole CH | ||

| 8.31 (d, 2H) | Nitrophenyl CH | ||

| 8.12 (d, 2H) | Nitrophenyl CH | ||

| 7.81 (d, 1H) | Benzothiazole CH | ||

| 7.39 (d, 1H) | Benzothiazole CH | ||

| 6.92 (dd, 1H) | Benzothiazole CH | ||

| 2-(benzo[d]thiazole-2-yl)phenol rsc.org | CDCl3 | 12.41 (s, 1H) | Phenolic OH |

| 7.86 (d, 1H) | Aromatic CH | ||

| 7.76 (d, 1H) | Aromatic CH | ||

| 7.56 (d, 1H) | Aromatic CH | ||

| 7.38 (t, 1H) | Aromatic CH | ||

| 7.30–7.25 (m, 2H) | Aromatic CH | ||

| 7.00 (d, 1H) | Aromatic CH |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

¹³C-NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for an imidazo[2,1-b]benzothiazole derivative would show distinct signals for each carbon atom in the heterocyclic system and the attached phenol ring. Aromatic and heterocyclic carbons typically resonate in the δ 110-160 ppm range. The carbon atom attached to the phenolic hydroxyl group (C-OH) would appear further downfield.

Table 2: Illustrative ¹³C-NMR Data for 2-(benzo[d]thiazole-2-yl)phenol rsc.org

| Solvent | Chemical Shifts (δ ppm) |

|---|

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. jyoungpharm.org For 3-Imidazo(2,1-b)benzothiazol-2-ylphenol, the FTIR spectrum would provide clear evidence for the key functional groups.

A crucial absorption band would be a broad peak in the region of 3000-3500 cm⁻¹, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. researchgate.net The exact position and shape of this band can indicate the extent of hydrogen bonding. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The spectrum would also feature sharp absorption bands between 1450 and 1650 cm⁻¹, corresponding to C=C and C=N stretching vibrations within the fused aromatic and heterocyclic rings. japsonline.comjyoungpharm.org The presence of the C-S bond, characteristic of the thiazole (B1198619) ring, may give rise to weaker absorptions in the fingerprint region (below 1000 cm⁻¹). japsonline.com

In a study of phenolic benzo[d]imidazo[2,1-b]thiazole derivatives, the O-H stretch was identified clearly. For 4-((2-phenylbenzo[d]imidazo[2,1-b]thiazol-3-yl)oxy)phenol , a characteristic OH peak appeared at 3023 cm⁻¹. researchgate.net Similarly, for 4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2-yl)phenol , OH stretching vibrations were observed at 3056 and 3433 cm⁻¹. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3000 - 3500 | Phenolic O-H | Stretching (Broad) |

| > 3000 | Aromatic C-H | Stretching |

| 1450 - 1650 | C=C, C=N | Ring Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of a compound and providing insights into its structure through fragmentation patterns. jyoungpharm.org

For this compound (C₁₅H₁₀N₂OS), the exact molecular weight can be calculated. Using high-resolution mass spectrometry (HRMS), the measured molecular ion peak ([M+H]⁺) would precisely match the calculated value, confirming the elemental composition. For instance, in related phenolic imidazo[2,1-b]thiazole (B1210989) derivatives, Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-MS ESI) has been used to confirm their molecular weights. The compound 4-((2-phenylbenzo[d]imidazo[2,1-b]thiazol-3-yl)oxy)phenol showed a molecular ion peak [M+1]⁺ at m/z 359, consistent with its molecular formula. researchgate.net Similarly, 4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2-yl)phenol displayed an [M+1]⁺ peak at m/z 359. researchgate.net

The fragmentation pattern observed in the mass spectrum can also help to verify the structure by showing the loss of specific fragments from the parent molecule, corresponding to the different structural units.

Other Analytical Techniques in Complex Imidazobenzothiazole Characterization

Beyond the core techniques of NMR, FTIR, and MS, other analytical methods can be employed for a more in-depth characterization of complex heterocyclic systems like imidazobenzothiazoles. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign all proton and carbon signals and establish connectivity within the molecule, which is particularly useful for complex spin systems in the aromatic regions.

Furthermore, techniques like X-ray crystallography can provide unambiguous proof of structure by determining the precise arrangement of atoms in the solid state. For complex molecules, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are often coupled with spectroscopic detectors to ensure the purity of the synthesized compound before characterization. jyoungpharm.org

Computational and Theoretical Investigations of 3 Imidazo 2,1 B Benzothiazol 2 Ylphenol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactivity of the imidazo[2,1-b]benzothiazole (B1198073) scaffold. These theoretical calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations and Molecular Orbital Analysis

DFT has become a standard and effective method for evaluating the structural and electronic properties of complex heterocyclic systems like imidazo[2,1-b]benzothiazole derivatives. nih.govscirp.org By using various functionals, such as B3LYP or WB97XD, combined with basis sets like 6-31G+(d,p) or 6-311++G**, researchers can optimize the molecular geometry to its most stable conformation. scirp.orgugm.ac.idnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net For instance, DFT studies on related benzothiazole (B30560) derivatives have been used to calculate these energy values to predict chemical activity. scirp.org This analysis helps in understanding the intramolecular charge transfer characteristics of the molecule. researchgate.net

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Methodology |

|---|---|---|---|---|

| 4-[(benzo[d]thiazol-2-ylimino) methyl]phenol derivative | -5.89 | -1.78 | 4.11 | B3LYP/6-311++G** |

| Substituted Imidazo[2,1-b] nih.govnih.govnih.govthiadiazole | -6.54 | -2.87 | 3.67 | DFT/B3LYP |

| 2-Amino-benzothiazole derivative | -6.12 | -1.54 | 4.58 | DFT/B3LYP/6-31G+(d,p) |

Electrostatic Surface Potential (ESP) and Reactivity Descriptors

The Molecular Electrostatic Potential (MESP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The ESP map uses a color gradient to represent different potential values on the molecular surface. Red regions, indicating negative potential, are rich in electrons and are susceptible to electrophilic attack, often corresponding to lone pairs on heteroatoms like oxygen and nitrogen. nih.gov Blue regions signify positive potential, are electron-deficient, and are prone to nucleophilic attack. For the imidazo[2,1-b]benzothiazole scaffold, the nitrogen and oxygen atoms are typically highlighted as areas of high negative potential. nih.gov

From the HOMO and LUMO energy values obtained through DFT, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. scirp.orgnih.gov These include:

Hardness (η): Resistance to change in electron configuration.

Softness (S): The reciprocal of hardness, indicating the ease of electron cloud modification.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.

These descriptors provide a quantitative basis for comparing the reactivity of different derivatives within the imidazo[2,1-b]benzothiazole family. ugm.ac.id

Molecular Modeling and Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov It is widely employed to rationalize experimental findings and gain atomic-level information about the interactions between a ligand, such as an imidazo[2,1-b]benzothiazole derivative, and a biological target like a protein or enzyme. nih.govnih.gov

Ligand-Protein Binding Site Characterization and Interaction Energy Analysis

Docking studies begin with the identification of potential binding sites or "pockets" on the target protein. nih.gov For example, in studies involving the Glucocorticoid Receptor (GCR), multiple putative binding pockets were identified and analyzed for their volume, depth, and polarity. nih.gov The imidazo[2,1-b]benzothiazole scaffold is then computationally placed into these pockets to determine the most favorable binding pose.

The strength of the interaction is quantified by a docking score or an estimated binding energy (often in kcal/mol), with lower energy values indicating a more stable ligand-protein complex. nih.gov For instance, docking studies of various imidazo[2,1-b]thiazole (B1210989) conjugates against the Glypican-3 protein, a target in hepatic cancer, revealed good binding affinities with energy scores ranging from -6.90 to -10.30 kcal/mol. nih.gov Analysis of the binding site composition reveals the types of amino acid residues that contribute to the interaction. plos.org The interaction energy can be further broken down to assess the contributions of different forces, such as hydrogen bonds and van der Waals interactions, which are crucial for the stability of the complex. nih.gov

Prediction of Binding Modes and Key Residue Interactions

A primary outcome of docking simulations is the prediction of the binding mode, which details the specific orientation and conformation of the ligand within the active site. nih.gov This allows for the identification of key amino acid residues that form crucial interactions with the ligand.

Common interactions observed for imidazo[2,1-b]benzothiazole derivatives include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the phenol (B47542) -OH group or imidazole (B134444) nitrogen) and residues such as glutamic acid, arginine, or asparagine in the protein active site. nih.gov

Hydrophobic Interactions: Arising from the nonpolar aromatic rings of the benzothiazole system interacting with hydrophobic residues like leucine, valine, and phenylalanine.

Pi-stacking: π-π interactions between the aromatic rings of the ligand and aromatic residues like tyrosine or tryptophan. nih.gov

For example, docking studies of a diaryl benzo[d]imidazo[2,1-b]thiazole derivative into the active site of the estrogen receptor alpha suggested that an aminoethoxy side chain was crucial for preventing receptor activation. nih.gov Similarly, modeling of related compounds with the Glucocorticoid Receptor identified a high density of hydrogen bond donor residues in the most favorable binding pockets. nih.gov

| Derivative Scaffold | Protein Target | Binding Energy / Dock Score | Key Interacting Residues |

|---|---|---|---|

| Diaryl benzo[d]imidazo[2,1-b]thiazole | Estrogen Receptor Alpha (1ERR) | Not specified | Glu353, Arg394, Phe404 |

| Imidazo[2,1-b]benzothiazole | Glucocorticoid Receptor (GCR) | Lower energy than parent compound | High density of H-bond donors |

| Imidazo[2,1-b]thiazole-thiadiazole | Glypican-3 (GPC-3) | -10.30 kcal/mol | Hydrogen bonding and pi-stacking interactions |

| Imidazo[2,1-b]thiazole | Human peroxiredoxin 5 (1HD2) | Not specified | Interactions within the active site |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are performed to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For imidazo[2,1-b]benzothiazole and related scaffolds, QSAR models have been developed to predict their antiproliferative or antibacterial potency. nih.govresearchgate.netnih.gov

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). nih.gov Statistical methods, such as multiple linear regression (MLR), are then used to generate an equation that links a combination of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov

A successful QSAR model can:

Identify the key physicochemical properties that govern the biological activity of the compound series.

Predict the activity of new, unsynthesized derivatives.

Guide the rational design of more potent analogues.

For example, QSAR investigations on a set of di(tri)substituted imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles showed that their antiproliferative potency was determined by a combination of lipophilicity, electronic, and steric factors. nih.gov The resulting models had high squared correlation coefficients (r²) ranging from 0.887 to 0.924 and demonstrated good predictive accuracy, confirmed by cross-validation techniques. nih.gov Such models often indicate the importance of specific atoms, like the nitrogen atoms of the imidazothiadiazole ring, in interactions with the molecular target. nih.gov

Selection and Calculation of Molecular Descriptors

The foundation of any Quantitative Structure-Activity Relationship (QSAR) study is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's chemical information. For the imidazo[2,1-b]benzothiazole class of compounds, a diverse set of descriptors is typically calculated to capture the structural, physicochemical, and electronic features that may influence biological activity. researchgate.net

The initial step involves generating the 3D structure of the molecules and optimizing their geometry, often using quantum mechanical methods like Density Functional Theory (DFT). nih.govmdpi.com DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide accurate electronic properties. mdpi.com From these optimized structures, a wide array of descriptors can be calculated using specialized software. These descriptors are broadly categorized as follows:

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical descriptor for chemical reactivity and stability. nih.govmdpi.com Other descriptors in this class are the dipole moment, electron affinity, ionization potential, chemical hardness, and softness. mdpi.com

Physicochemical Descriptors: These describe the physical and chemical properties of the molecule, such as the logarithm of the octanol/water partition coefficient (logP), which measures lipophilicity, molar refractivity (MR), density, and polar surface area (PSA). allsubjectjournal.com

Topological and Geometrical Descriptors: These descriptors encode information about atomic connectivity and the 3D shape of the molecule. Examples include Wiener index, Zagreb index, and GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, which capture information about the spatial distribution of atomic properties. mdpi.com

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, and rotatable bond counts. nih.gov

The selection of relevant descriptors is a critical step to avoid overfitting and to build a robust QSAR model. This is often achieved through statistical methods that identify the subset of descriptors most correlated with the biological activity. researchgate.net

Table 1: Classes of Molecular Descriptors Used in Imidazo[2,1-b]benzothiazole Studies

| Descriptor Class | Examples | Description |

|---|---|---|

| Quantum-Chemical | HOMO, LUMO, Energy Gap (ΔE), Dipole Moment, Mulliken Charges | Describes electronic properties, reactivity, and stability. nih.govmdpi.com |

| Physicochemical | logP, Molar Refractivity (MR), Polar Surface Area (PSA) | Represents lipophilicity, molecular volume, and polarity. allsubjectjournal.com |

| Topological | Wiener Index, Zagreb Index, Kier & Hall Connectivity Indices | Encodes information about the connectivity of atoms in the molecule. |

| Geometrical | 3D-MoRSE descriptors, GETAWAY descriptors, WHIM descriptors | Describes the 3D geometry and spatial arrangement of atoms. mdpi.com |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors, Rotatable Bonds | Reflects the basic composition and flexibility of the molecule. nih.gov |

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. For imidazo[2,1-b]benzothiazole derivatives, QSAR studies are instrumental in elucidating the structural requirements for a specific biological effect, such as antitubercular or anticancer activity. nih.govnih.gov

The development process begins with a dataset of compounds with known biological activities (e.g., IC₅₀ or MIC values), which are typically converted to a logarithmic scale (pIC₅₀ or -log(MIC)). researchgate.net This dataset is then divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. allsubjectjournal.com

Multiple Linear Regression (MLR) is a common method used to build QSAR models, where the biological activity is modeled as a linear combination of the most relevant molecular descriptors. allsubjectjournal.com Other methods like Partial Least Squares (PLS) regression are also employed, especially when descriptors are inter-correlated. researchgate.net

The quality and predictive ability of the developed QSAR model are assessed through rigorous internal and external validation procedures. Key statistical parameters include:

Coefficient of Determination (R²): Measures the goodness-of-fit of the model for the training set. Values closer to 1.0 indicate a better fit. allsubjectjournal.com

Leave-One-Out Cross-Validation Coefficient (Q²): A measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered indicative of a robust model. allsubjectjournal.com

Root Mean Square Error (RMSE): Indicates the deviation between predicted and observed activity values. allsubjectjournal.com

F-statistic: A measure of the statistical significance of the regression model.

External Validation (R²_pred): The coefficient of determination for the external test set, which provides the most stringent test of the model's predictive power.

A statistically robust and validated QSAR model can reliably predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with enhanced potency. nih.gov

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Correlation Coefficient) | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | Assesses the predictive power of the model through internal validation (e.g., leave-one-out). | > 0.5 |

| R²_pred (External Validation) | Measures the predictive power of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). | Low value |

| F-test | Indicates the statistical significance of the overall model. | High value |

Pharmacophore Generation and Virtual Screening Methodologies

Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. For a series of active imidazo[2,1-b]benzothiazole derivatives, a pharmacophore model can be generated to serve as a 3D query for searching large chemical databases. researchgate.net

The generation process involves aligning a set of structurally diverse but biologically active compounds and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (A)

Hydrogen Bond Donors (D)

Hydrophobic regions (H)

Aromatic Rings (R)

Positive/Negative Ionizable centers

The best pharmacophore hypothesis is selected based on statistical parameters and its ability to create a robust 3D-QSAR model. researchgate.net This validated pharmacophore represents the key interaction points between the ligand and its biological target.

Once a reliable pharmacophore model is established, it is used in virtual screening . This computational technique involves searching large databases of compounds (e.g., ZINC, ChemBridge) to identify molecules that match the 3D arrangement of the pharmacophore features. Hits from the virtual screen are then subjected to further filtering, often based on drug-likeness rules (like Lipinski's Rule of Five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov

The most promising candidates are then selected for molecular docking studies to predict their binding orientation and affinity within the target's active site. nih.govrsc.org This integrated approach of pharmacophore modeling and virtual screening significantly narrows down the number of compounds for synthesis and biological testing, making the drug discovery process more efficient and cost-effective. nih.gov

Structure Activity Relationship Sar Studies of Imidazobenzothiazole Analogues

Influence of Substituent Position and Electronic Nature on Biological Activity

The biological effects of imidazo[2,1-b]benzothiazole (B1198073) analogues are significantly modulated by the position and electronic properties of various substituents on the core structure.

The phenolic hydroxyl (-OH) group is a key determinant of the biological activity in many phenolic compounds, including derivatives of 3-imidazo(2,1-b)benzothiazol-2-ylphenol. nih.gov This functional group can participate in hydrogen bonding, a crucial interaction for binding to biological targets. nih.gov In the context of antioxidant activity, the hydrogen-donating ability of the phenolic hydroxyl group is fundamental to neutralizing free radicals. mdpi.com The presence and position of hydroxyl groups on the aromatic rings of flavonoid compounds, for instance, directly correlate with their antioxidant capacity. mdpi.com For some benzoxazole (B165842) derivatives, the hydroxyl group of the phenolic ring is involved in hydrogen bonding with specific amino acid residues like H1470 in target proteins. nih.gov Furthermore, the phenolic moiety can engage in π–π stacking interactions with aromatic amino acid residues, such as tyrosine, within the active site of a protein. nih.gov The antioxidant and antiradical properties of certain phenolic thiazoles are largely attributed to the presence of phenolic groups in their structure. nih.gov

The introduction of halogen atoms and alkoxy groups to the imidazobenzothiazole scaffold has been shown to influence the potency of these compounds. Halogen substitutions can affect a molecule's lipophilicity, electronic properties, and metabolic stability, which in turn can modulate its biological activity. For example, in a study of benzothiazole-phenyl analogues, trifluoromethyl groups on the aromatic rings were well-tolerated by target enzymes. nih.gov

The addition of an aminoethoxy side chain to the imidazobenzothiazole framework has been a key strategy in developing compounds that target the estrogen receptor (ER). nih.govsemanticscholar.org This side chain is a common pharmacophoric feature in many selective estrogen receptor modulators (SERMs). nih.govsemanticscholar.org The presence of the aminoethoxy group is considered essential for inhibiting the ER. nih.govsemanticscholar.org When a compound with this side chain binds to the ER's active site, the aminoethoxy moiety can prevent the receptor from adopting an active conformation. nih.govsemanticscholar.org

Docking studies of a potent imidazobenzothiazole derivative revealed that the nitrogen atom of the aminoethoxy side chain forms a critical hydrogen bond with the aspartate-351 residue in the ER active site. nih.govsemanticscholar.org This interaction is considered one of the most important for ER inhibition. nih.govsemanticscholar.org The position of this side chain, whether at the para- or meta-position of a phenyl ring, can influence the compound's cytotoxic activity. semanticscholar.org For example, a study on new diaryl benzo[d]imidazo[2,1-b]thiazole derivatives showed that compounds with aminoethoxy substitutions exhibited significant cytotoxic effects on the MCF-7 breast cancer cell line, which is known to have high expression of ER. nih.govsemanticscholar.org

| Compound | Substitution | % Inhibition of MCF-7 cells (at 10 µg/mL) |

| 6i | N,N-dimethyl-2-(4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2-yl)phenoxy)ethanamine | 81.93 |

| 6j | N,N-diethyl-2-(4-(3-phenoxybenzo[d]imidazo[2,1-b]thiazol-2-yl)phenoxy)ethanamine | 72.73 |

| Tamoxifen (B1202) | 62.13 |

This table presents a selection of data for illustrative purposes. For a comprehensive list of all synthesized compounds and their activities, please refer to the source material. nih.gov

Elucidation of Essential Pharmacophoric Features for Target Interaction

The identification of essential pharmacophoric features is crucial for understanding how this compound and its analogues interact with their biological targets. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For imidazobenzothiazole derivatives targeting the estrogen receptor, key pharmacophoric elements have been identified. nih.gov These include:

A central core, in this case, the imidazo[2,1-b]benzothiazole scaffold.

Two or three phenyl rings attached to the central core. nih.gov

An aminoethoxy side chain on one of the phenyl rings, which is crucial for ER antagonism. nih.govsemanticscholar.org

Molecular docking studies have provided further insights into the specific interactions that constitute the pharmacophore. nih.gov For a potent derivative, the following interactions were observed:

A hydrogen bond between the nitrogen atom of the aminoethoxy side chain and the aspartate-351 residue of the ER. nih.govsemanticscholar.org

A π-π interaction between the phenoxy ring and the phenylalanine-404 residue. nih.govsemanticscholar.org

Potential hydrogen bonding between the nitrogen atoms of the imidazobenzothiazole core and the histidine-524 residue. nih.govsemanticscholar.org

These interactions highlight the importance of a specific three-dimensional arrangement of functional groups for effective binding to the target. The imidazobenzothiazole scaffold serves as a rigid core to correctly orient the phenyl rings and the crucial aminoethoxy side chain within the binding pocket of the estrogen receptor. nih.gov

Mechanistic Insights into Biological Activities in Vitro and Preclinical Models

In Vitro Anticancer Activity and Proposed Mechanisms of Action

The anticancer potential of compounds based on the imidazo[2,1-b]benzothiazole (B1198073) scaffold, including 3-Imidazo(2,1-b)benzothiazol-2-ylphenol, has been a subject of significant scientific investigation. Research has focused on elucidating the mechanisms through which these molecules exert their cytotoxic and antiproliferative effects on various cancer cell lines.

A prominent proposed mechanism for the anticancer activity of certain diaryl benzo[d]imidazo[2,1-b]thiazole derivatives is their ability to modulate estrogen receptor (ER) activity. nih.gov In a significant number of breast cancer cases, particularly in cell lines like MCF-7, the estrogen receptor alpha (ERα) is overexpressed and plays a crucial role in promoting cell proliferation. nih.govbrieflands.com

Derivatives of the core compound have been specifically designed as Selective Estrogen Receptor Modulators (SERMs). researchgate.net These compounds are hypothesized to bind to the active site of the estrogen receptor. nih.gov Docking studies suggest that the binding of these molecules can prevent the receptor's activation by a key structural component known as Helix-12. nih.gov This interference with the receptor's conformational change is a known mechanism of action for established SERMs like tamoxifen (B1202) and raloxifene. nih.govresearchgate.net By inhibiting ERs, these benzo[d]imidazo[2,1-b]thiazole derivatives are believed to exert their antiproliferative effects, particularly in ER-positive breast cancer cells. nih.gov

The sirtuin (SIRT) family of NAD+-dependent deacetylases represents another potential target for the broader class of imidazo[2,1-b]thiazole (B1210989) derivatives. Sirtuins are involved in numerous cellular processes, including cell cycle regulation, and their dysregulation is linked to various diseases, including cancer. semanticscholar.org While some imidazo[1,2-b]thiazole derivatives have been identified as SIRT1 activators, other related thiazole-based compounds have been developed as potent SIRT2 inhibitors with demonstrated anticancer activity. semanticscholar.orgresearchgate.net Inhibition of SIRT2 has been shown to induce cell death in cancer cells. semanticscholar.org Although direct evidence for this compound as a sirtuin inhibitor is not established, the repeated investigation of the parent scaffold and related structures as sirtuin modulators suggests this pathway as a plausible, though less explored, mechanism of action for this class of compounds. researchgate.net

Several studies have highlighted the antioxidant properties of the imidazo[2,1-b]thiazole and benzothiazole (B30560) scaffolds. nih.govkuleuven.be Compounds from this class have been evaluated for their ability to counteract oxidative stress, a condition implicated in the development and progression of cancer. The antioxidant activity has been assessed using various in vitro methods, including scavenging activity against the ABTS radical and the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov Some derivatives have demonstrated significant radical scavenging potential, comparable to standard antioxidants like ascorbic acid. researchgate.net This capacity to modulate reactive oxygen species (ROS) suggests that part of the compound's biological activity may stem from its ability to protect cells from oxidative damage. nih.govresearchgate.net

The direct cytotoxic effects of this compound and its derivatives have been extensively evaluated against a panel of human cancer cell lines using assays such as the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) method. brieflands.comresearchgate.net These studies have revealed significant inhibitory effects, with specificity observed for certain cell lines.

Notably, high cytotoxicity has been reported against the MCF-7 human breast adenocarcinoma cell line, which is consistent with the proposed mechanism of ER modulation. nih.govnih.gov In addition to breast cancer cells, related benzimidazole (B57391) derivatives have also shown antiproliferative effects against the HCT-116 colon cancer cell line. nih.gov The potency of these compounds is often compared to standard chemotherapeutic drugs, with some derivatives exhibiting superior or comparable activity. nih.govbrieflands.com

| Compound Derivative | Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Diaryl benzo[d]imidazo[2,1-b]thiazole derivative (6i) | MCF-7 (Breast) | % Inhibition (at 10 µM) | 81% | nih.govbrieflands.com |

| Diaryl benzo[d]imidazo[2,1-b]thiazole derivative (6j) | MCF-7 (Breast) | % Inhibition (at 10 µM) | 73% | nih.gov |

| Benzimidazole derivative 2 | HCT-116 (Colon) | IC50 | 16.2 µg/mL | nih.gov |

| Benzimidazole derivative 4 | HCT-116 (Colon) | IC50 | 24.08 µg/mL | nih.gov |

| Benzimidazole derivative 4 | MCF-7 (Breast) | IC50 | 8.86 µg/mL | nih.gov |

To bridge the gap between in vitro findings and potential clinical efficacy, promising compounds are often evaluated in preclinical in vivo models. The hollow fiber assay serves as a unique intermediate step, allowing for the rapid in vivo screening of compounds against various cancer cell lines implanted in mice. nih.govnih.gov This model is cost-effective and provides an initial assessment of a compound's activity within a physiological system, accounting for factors like drug metabolism. nih.govreactionbiology.com

Substituted 2-ethoxycarbonyl-imidazo[2,1-b]benzothiazoles have been evaluated using this assay. plu.mx One highly active derivative demonstrated a significant score in the hollow fiber model, exceeding the minimum threshold required to be considered for more extensive and costly xenograft testing. plu.mx This result underscores the in vivo potential of the imidazo[2,1-b]benzothiazole scaffold, validating the in vitro data and justifying further investigation in traditional tumor xenograft models. nih.govplu.mx

Antimicrobial and Antifungal Efficacy and Mechanism of Action

The imidazo[2,1-b]benzothiazole core structure is not only a scaffold for anticancer agents but has also been identified in molecules with significant antimicrobial and antifungal properties. nih.govresearchgate.net The fusion of the imidazole (B134444) and benzothiazole rings creates a heterocyclic system that has proven effective against a range of pathogenic microbes. nih.gov

Derivatives of this scaffold have demonstrated inhibitory activity against various bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Salmonella typhi. researchgate.netresearchgate.net Furthermore, significant antifungal activity has been observed against species such as Candida albicans, Aspergillus flavus, and Trichophyton longifusus. researchgate.netresearchgate.net The broad-spectrum nature of this activity makes the imidazo[2,1-b]benzothiazole structure a promising starting point for the development of new anti-infective agents. While the precise mechanism of antimicrobial action is still under investigation, it is a key area of focus in the study of this versatile compound class. researchgate.netmdpi.com

Inhibition of Microbial Growth

Derivatives of the imidazo[2,1-b]benzothiazole nucleus have demonstrated notable inhibitory effects against a range of pathogenic microbes, including fungi and bacteria.

Fusarium oxysporum f. sp. albedinis

While direct studies on the activity of this compound against Fusarium oxysporum f. sp. albedinis, the causative agent of Bayoud disease in date palms, are not extensively documented in the available literature, the broader class of benzothiazole derivatives has been investigated for antifungal properties. Research into various benzothiazole-containing compounds has shown their potential to inhibit the growth of different fungal species. The mechanism of action is often attributed to the disruption of fungal cell membrane integrity or interference with essential enzymatic pathways.

Staphylococcus aureus

The antibacterial activity of imidazo[2,1-b]benzothiazole derivatives against Gram-positive bacteria, such as Staphylococcus aureus, has been a subject of investigation. Several studies have synthesized novel analogues and evaluated their efficacy. For instance, certain imidazo[2,1-b] nih.govaip.orgbenzothiazole derivatives have exhibited strong inhibition against various bacterial strains. The antimicrobial effect is influenced by the nature and position of substituents on the aromatic rings. Specifically, the presence of electron-withdrawing groups, such as bromo-fluoro substituents, has been observed to significantly enhance antimicrobial activity in some series of these compounds. nih.gov The mechanism is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell wall.

Candida albicans

The antifungal potential of imidazo[2,1-b]benzothiazole derivatives extends to opportunistic yeast-like fungi such as Candida albicans. Studies on various substituted diaryl imidazo[2,1-b]benzothiazoles have demonstrated a range of antifungal activities. researchgate.net The presence of specific substituents on the phenyl rings of the imidazo[2,1-b]benzothiazole core is crucial in determining the antifungal potency. While specific data for this compound is limited, related benzothiazole compounds have shown promising results. For example, some C-6 methyl-substituted benzothiazole derivatives have displayed potent activity against C. albicans. scitechjournals.com

Table 1: Representative Antimicrobial Activity of Imidazo[2,1-b]benzothiazole Derivatives

| Compound Type | Test Organism | Activity/MIC | Reference |

|---|---|---|---|

| Imidazo[2,1-b] nih.govaip.orgbenzothiazole derivatives | Staphylococcus aureus | Strong inhibition | nih.gov |

| Substituted diaryl imidazo[2,1-b]benzothiazole | Candida albicans | Mild to moderate activity | researchgate.net |

| C-6 methyl-substituted benzothiazole derivatives | Candida albicans | Potent inhibitory activity | scitechjournals.com |

Note: This table presents data for the general class of imidazo[2,1-b]benzothiazole derivatives due to the limited availability of specific data for this compound.

Proposed Enzyme Inhibition Pathways

The biological activities of imidazo[2,1-b]benzothiazole derivatives are often linked to their ability to inhibit specific enzymes that are vital for the survival and proliferation of pathogens or are involved in various physiological processes.

Dihydropteroate (B1496061) Synthase

While direct inhibition of dihydropteroate synthase (DHPS) by this compound has not been explicitly detailed, the general structural features of benzothiazoles suggest a potential for such interactions. DHPS is a key enzyme in the folate biosynthesis pathway in many microorganisms, and its inhibition leads to the suppression of bacterial growth. The structural resemblance of certain heterocyclic compounds to p-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to act as competitive inhibitors. Further molecular modeling and enzymatic assays would be necessary to confirm if this compound or its metabolites can effectively bind to and inhibit this enzyme.

Carbonic Anhydrase

The inhibition of carbonic anhydrases (CAs) by phenolic compounds and benzothiazole derivatives is a well-explored area. mdpi.comnih.gov Carbonic anhydrases are a family of metalloenzymes that play crucial roles in various physiological processes, including pH regulation and CO2 transport. The phenol (B47542) moiety in this compound is a key structural feature that suggests a potential for CA inhibition. Phenols are known to interact with the zinc ion in the active site of carbonic anhydrase, leading to the inhibition of the enzyme. mdpi.com Studies on other benzothiazole derivatives have shown that they can act as inhibitors of various human carbonic anhydrase isoforms, with some exhibiting micromolar inhibitory activity. nih.govresearchgate.net The specific inhibitory profile would depend on the substitution pattern of the benzothiazole ring system.

Other Investigated Biological Activities

Beyond antimicrobial and enzyme inhibitory effects, the imidazo[2,1-b]benzothiazole scaffold has been explored for other potential therapeutic applications.

Anticonvulsant Activity

Anthelmintic Activity

The imidazo[2,1-b]benzothiazole framework has also been investigated for its anthelmintic properties. researchgate.net A study on a series of substituted phenyl imidazo[2,1-b]benzothiazoles revealed that some of these compounds exhibit significant activity against helminths. Notably, the compound 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole, an isomer of the subject compound, was identified as a particularly active derivative in immunological assays related to parasitic infections. researchgate.net This suggests that the presence and position of the hydroxyl group on the phenyl ring are important for this biological activity. The likely mechanism of action involves the disruption of vital physiological processes in the parasites.

Table 2: Other Investigated Biological Activities of Imidazo[2,1-b]benzothiazole Derivatives

| Activity | Compound/Derivative | Observation | Reference |

|---|---|---|---|

| Anticonvulsant | Benzothiazole derivatives | Potential as anticonvulsant agents | nih.govresearchgate.net |

| Anthelmintic | 2-(m-hydroxyphenyl)imidazo[2,1-b]benzothiazole | Significant activity in immunological assays | researchgate.net |

Note: This table includes findings for closely related isomers and the broader class of benzothiazole derivatives to provide context for the potential activities of this compound.

Advanced Research Applications and Methodological Contributions

Development and Application of 3-Imidazo(2,1-b)benzothiazol-2-ylphenol as a Chemical Probe

A chemical probe is a selective small-molecule modulator used to investigate the function of a specific protein target in complex biological systems. researchgate.net Although this compound has been identified as an inhibitor in pathways like oncogenic Met signaling, its formal development and validation as a high-quality chemical probe for target identification and validation is an area ripe for exploration. researchgate.net The utility of such a probe would hinge on its rigorous characterization according to established principles of chemical biology.

The development of any compound, including this compound, into a high-quality chemical probe is governed by a set of stringent design principles. These criteria ensure that the biological effects observed upon using the probe can be confidently attributed to the modulation of its intended target.

Key design principles include:

Potency: A probe should be potent, typically with an in-vitro activity (IC50 or Kd) of less than 100 nM, and demonstrate on-target effects in cells at concentrations below 1 µM.

Selectivity: High selectivity is crucial. A probe should be significantly more potent against its intended target than against other related proteins, often defined as a >30-fold selectivity against other members of the same protein family.

Mechanism of Action (MoA): The MoA must be well-understood, confirming that the probe interacts with the target in a defined way (e.g., as an inhibitor, agonist, or antagonist).

Cellular Activity: The probe must be able to permeate cells and engage its target in a cellular context to be useful for studying biological processes.

Defined Inactive Control: An ideal probe should have a structurally similar but biologically inactive analogue. This negative control helps to distinguish on-target effects from non-specific or off-target effects.

| Principle | Description | Typical Threshold |

|---|---|---|

| Potency | The concentration required to produce a defined effect on the target. | Biochemical IC50 or Kd < 100 nM; Cellular IC50 < 1 µM |

| Selectivity | The degree to which the probe acts on a specific target versus other potential targets. | >30-fold selectivity against proteins in the same family. |

| Cell Permeability | The ability of the probe to cross the cell membrane and reach its intracellular target. | Demonstrated target engagement in intact cells. |

| Mechanism of Action | A clear understanding of how the probe interacts with its target to elicit a functional response. | Biochemical and cellular assays confirming the mode of action. |

| Availability of Control | A structurally related but inactive compound for use as a negative control. | An analogue with significantly reduced (>100x) or no activity. |

Once a potential probe like this compound is designed, it must undergo rigorous validation to confirm its selectivity and that it binds to its intended target (target engagement) within the complexity of a cell or organism.

Several advanced techniques are employed for this validation:

Chemoproteomics: This is a powerful approach to assess the full spectrum of protein interactions for a chemical probe. Methods like activity-based protein profiling (ABPP) can identify on-target and off-target interactions directly in native biological systems.

Cellular Thermal Shift Assay (CETSA): This method measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of the probe provides direct evidence of target engagement in cells and tissues.

Affinity-based Pull-downs: The probe can be immobilized on a solid support (like beads) to "pull down" its binding partners from a cell lysate, which are then identified using mass spectrometry.

Target Knockdown/Knockout: Comparing the phenotypic effects of the probe in normal cells versus cells where the target protein has been genetically removed (e.g., via CRISPR or RNAi) can provide strong evidence for on-target activity. If the probe has no effect in knockout cells, it confirms the phenotype is mediated through that target.

High-quality, validated chemical probes are invaluable tools for basic biology and translational research. They offer advantages over genetic methods, such as the ability to modulate protein function with temporal and dose-dependent control.

The utility of a probe derived from the imidazo[2,1-b]benzothiazole (B1198073) scaffold would include:

Target Validation: Probes are essential for validating whether a protein is a viable drug target. If modulating a protein's function with a probe produces a desired therapeutic effect in a disease model, it strengthens the case for developing a drug against that target.

Dissecting Signaling Pathways: Chemical probes can be used to inhibit or activate a specific protein at a precise time, allowing researchers to unravel its role within complex cellular signaling networks.

Phenotypic Screening: Libraries of chemical probes can be screened to identify compounds that produce a specific cellular phenotype. Subsequent target identification can uncover novel proteins and pathways involved in that biological process. mdpi.com

Understanding Disease: By applying probes to disease-relevant cellular or animal models, researchers can gain insights into the molecular mechanisms underlying the pathology.

Potential Exploration in Materials Science and Functional Materials Research

The fused heterocyclic structure of the imidazo[2,1-b]benzothiazole core, which is electron-rich and planar, endows it with interesting photophysical properties. researchgate.net These characteristics, such as fluorescence, make it a promising candidate for development in materials science, particularly for sensors and optoelectronic devices. nih.govrsc.org

The design of new functional materials increasingly relies on computational and theoretical chemistry to predict the properties of novel molecules before their synthesis. For imidazobenzothiazole-based materials, theoretical frameworks like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable. researchgate.netjmaterenvironsci.comresearchgate.net

These computational methods can be used to:

Predict Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a key predictor of a molecule's electronic and optical properties.

Simulate Absorption and Emission Spectra: TD-DFT calculations can predict the UV-visible absorption and fluorescence spectra, guiding the design of molecules with specific colors or emission wavelengths. jmaterenvironsci.com

Evaluate Charge Transport Properties: For applications in electronics, parameters like reorganization energy (the energy required for a molecule's geometry to change during charge transfer) can be calculated to predict whether a material will be a good hole or electron transporter. researchgate.net

Guide Synthetic Efforts: By simulating how different chemical substituents on the imidazobenzothiazole core affect its properties, these theoretical models allow for the rational, in silico design of materials tailored for specific applications, saving significant synthetic effort. researchgate.net

The inherent photophysical properties of the imidazobenzothiazole scaffold and related benzothiazole (B30560) structures provide a strong basis for their conceptualization in functional materials.

Fluorescent Chemical Sensors: The imidazo[2,1-b]benzothiazole core has already been successfully utilized in designing fluorescent sensors. For example, 2-(benzo[d]imidazo[2,1-b]thiazol-2-yl)-5-methoxyphenol, a close analogue of the title compound, was developed as a selective "turn-on" fluorescent chemosensor for zinc ions (Zn2+). researchgate.netbohrium.com The binding of Zn2+ to the molecule restricts intramolecular rotation, leading to a significant enhancement in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.netbohrium.com This demonstrates the principle that the scaffold can be functionalized to create highly selective and sensitive sensors for various analytes.

Optoelectronic Materials (OLEDs): Many benzothiazole derivatives are known to exhibit properties like aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). nih.govfrontiersin.orgnih.gov These phenomena are highly desirable for applications in Organic Light Emitting Diodes (OLEDs).

AIE: AIE-active materials are weakly fluorescent in solution but become highly emissive in the aggregated or solid state, which is ideal for fabricating bright and efficient OLEDs. rsc.org

ESIPT: ESIPT-capable molecules can exhibit very large Stokes shifts (the difference between the absorption and emission maxima), which is beneficial for reducing self-absorption and improving the efficiency of light-emitting devices. frontiersin.orgnih.gov

The conceptual framework for applying this compound in these areas involves chemically modifying its core to fine-tune its electronic structure and enhance these intrinsic photophysical properties.

| Application Area | Key Photophysical Property | Relevance to Imidazobenzothiazole Scaffold |

|---|---|---|

| Chemical Sensing | Chelation-Enhanced Fluorescence (CHEF) | Demonstrated with a close analogue for selective Zn2+ detection. researchgate.netbohrium.com |

| Optoelectronics (OLEDs) | Aggregation-Induced Emission (AIE) | Observed in related benzothiazolyl-imidazole conjugates, suggesting potential for the core structure. nih.govrsc.org |

| Optoelectronics (OLEDs) | Excited-State Intramolecular Proton Transfer (ESIPT) | A well-known property of the related 2-(2-hydroxyphenyl)-benzothiazole (HBT) core, leading to large Stokes shifts. frontiersin.orgnih.gov |

| Bio-imaging | High Fluorescence Quantum Yield | Modification of the related HBT core has been shown to enhance quantum yields for imaging applications. frontiersin.orgnih.gov |

Future Perspectives and Unexplored Research Avenues

Integration of Artificial Intelligence and Machine Learning in Imidazobenzothiazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of imidazobenzothiazole-based therapeutic agents. mdpi.comnih.gov These computational tools can analyze vast and complex datasets, accelerating the identification of promising drug candidates and optimizing their properties. premierscience.com

Future applications of AI and ML in this field include:

Accelerated Hit Identification and Lead Optimization: AI algorithms can screen virtual libraries containing millions of hypothetical imidazobenzothiazole derivatives against specific biological targets. nih.gov This process significantly reduces the time and cost associated with initial high-throughput screening. premierscience.com ML models, trained on existing structure-activity relationship (SAR) data, can predict the biological activity of novel compounds, guiding chemists to synthesize the most promising candidates. mdpi.com

Predictive ADMET Modeling: A major hurdle in drug development is poor pharmacokinetic profiles. AI can build robust models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new imidazobenzothiazole analogs in silico. rsc.orgnih.gov This allows for the early deselection of compounds likely to fail, focusing resources on candidates with a higher probability of success.

De Novo Drug Design: Generative AI models can design entirely new imidazobenzothiazole-based molecules tailored to have specific, desirable properties. mdpi.com By learning the underlying rules of molecular design from known active compounds, these models can propose novel structures with enhanced potency, selectivity, and favorable ADMET characteristics. researchgate.net

Target Identification and Validation: AI can analyze large-scale biological data, including genomics, proteomics, and clinical data, to identify and validate novel biological targets for which imidazobenzothiazole derivatives may be effective. premierscience.comnih.gov This opens the door to addressing new disease pathways and overcoming drug resistance.

| AI/ML Application | Objective in Imidazobenzothiazole Research | Potential Impact |

|---|---|---|

| Virtual Screening | Identify novel hits from large compound libraries. | Reduces time and cost of initial screening phases. |

| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties. | Guides lead optimization and prioritizes synthesis. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Increases success rate by eliminating poor candidates early. rsc.orgnih.gov |

| Generative Models | Design novel molecules with desired characteristics. | Expands chemical space and creates new intellectual property. mdpi.com |

Novel Synthetic Approaches for Structural Diversity and Complex Architectures

Expanding the structural diversity of the imidazo[2,1-b]benzothiazole (B1198073) library is crucial for exploring new biological activities. While classical synthetic methods exist, future research will focus on novel, more efficient, and versatile strategies to generate complex and diverse molecular architectures. researchgate.netresearchgate.net

Key future synthetic approaches include:

Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé reaction provide a highly efficient, one-pot method to construct the imidazo[2,1-b]thiazole (B1210989) core from multiple starting materials. mdpi.com Future work will involve adapting these reactions to the benzothiazole (B30560) variant and exploring new, structurally diverse inputs to rapidly generate libraries of compounds.

C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful and atom-economical strategy. This approach allows for the late-stage modification of the core imidazo[2,1-b]benzothiazole scaffold at positions that are difficult to access through traditional methods, enabling the synthesis of unique analogs.

Photoredox and Electrocatalysis: These modern synthetic techniques use light or electricity to drive chemical reactions under mild conditions. researchgate.net Applying these methods can unlock novel reaction pathways for the synthesis and functionalization of the imidazo[2,1-b]benzothiazole system, allowing for the creation of previously inaccessible structures.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow chemistry for the multi-step synthesis of imidazo[2,1-b]benzothiazole derivatives can streamline production and facilitate the rapid generation of compound libraries for screening.

| Synthetic Method | Description | Advantage for Imidazobenzothiazole Synthesis |

|---|---|---|

| Multicomponent Reactions | One-pot reactions combining three or more reactants. mdpi.com | High efficiency, atom economy, and rapid library generation. |

| C-H Functionalization | Direct conversion of a carbon-hydrogen bond to a new functional group. | Enables late-stage diversification of complex molecules. |

| Photoredox Catalysis | Uses visible light to initiate redox reactions. researchgate.net | Mild reaction conditions, access to unique bond formations. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Improved safety, scalability, and process control. |

Identification of Untapped Biological Targets and Signaling Pathways

Derivatives of the imidazo[2,1-b]benzothiazole scaffold have been investigated for activity against several targets, including various kinases, receptors, and microbial enzymes. nih.govnih.govmdpi.comnih.gov However, the full biological landscape of this compound class is far from fully explored. A key future direction is the systematic screening and profiling of these compounds to identify novel, untapped biological targets and elucidate their mechanisms of action.

Potential areas for exploration include:

Expanded Kinase Profiling: Given their demonstrated activity against kinases like EGFR and Met, imidazo[2,1-b]benzothiazole libraries should be screened against the broader human kinome. mdpi.comnih.gov This could uncover inhibitors for kinases involved in other cancers, inflammatory disorders, or metabolic diseases.

Epigenetic Targets: The role of epigenetic modifiers (e.g., histone deacetylases (HDACs), methyltransferases) in disease is well-established. The unique heterocyclic structure of imidazo[2,1-b]benzothiazoles makes them interesting candidates for screening against these target classes.

Protein-Protein Interaction (PPI) Modulators: Disrupting pathological protein-protein interactions is a challenging but promising therapeutic strategy. The rigid, three-dimensional shape of the imidazo[2,1-b]benzothiazole scaffold could serve as a foundation for designing molecules that bind to and block PPI interfaces.

Phenotypic Screening and Target Deconvolution: Employing phenotypic screening on various disease-relevant cell models can reveal unexpected biological activities without a preconceived target. Subsequent target deconvolution studies, using techniques like chemical proteomics, can then identify the specific molecular targets responsible for the observed effects.

| Known Target Class | Example Target | Potential Untapped Target Class | Therapeutic Area |

|---|---|---|---|

| Kinases | EGFR, Met mdpi.comnih.gov | JAK/STAT, BTK, Aurora Kinases | Oncology, Immunology |

| Nuclear Receptors | Glucocorticoid Receptor nih.gov | RAR/RXR, PPARs | Metabolic Disease, Oncology |

| Enzymes | DHFR, Pantothenate synthetase rsc.orgnih.gov | Epigenetic Enzymes (HDACs, HATs) | Oncology, Neurology |

| N/A | N/A | Protein-Protein Interactions (e.g., p53-MDM2) | Oncology |

Development of Multi-Targeting Agents and Polypharmacology Studies

Complex diseases such as cancer often involve multiple redundant or interacting signaling pathways, which contributes to drug resistance. nih.gov The development of single molecules that can modulate multiple targets simultaneously—a concept known as polypharmacology—is a promising strategy to overcome this challenge. nih.gov The imidazo[2,1-b]benzothiazole scaffold is an excellent starting point for designing such multi-targeting agents.

Future research in this area will involve:

Rational Design of Dual-Target Inhibitors: Research has already shown that certain 2-phenylimidazo[2,1-b]benzothiazole derivatives can interfere with both Met and PDGFRβ phosphorylation and affect the downstream PI3K-Akt pathway. nih.gov Future work could rationally design new derivatives to intentionally inhibit two or more specific targets. For example, a molecule could be engineered to inhibit both a key signaling kinase and a protein involved in drug efflux pumps.

Hybrid Molecule Synthesis: This approach involves chemically linking the imidazo[2,1-b]benzothiazole core (targeting one protein) with another distinct pharmacophore known to bind a second target. This creates a single hybrid molecule designed for dual activity.

Systems Biology Approaches: To understand the full impact of multi-targeting agents, it is essential to move beyond single-target assays. Systems biology approaches, such as phosphoproteomics and transcriptomics, can provide a global view of how these compounds affect cellular signaling networks, helping to identify both on-target and off-target effects and predict synergistic interactions.

Targeting Disease Networks: Instead of focusing on single targets, future drug design will focus on modulating critical nodes within a disease-associated protein network. Computational tools can help identify these nodes, and imidazo[2,1-b]benzothiazole derivatives can be designed and screened for their ability to perturb the network in a therapeutically beneficial way.

| Multi-Target Strategy | Example Target Combination | Disease Rationale | Design Approach |

|---|---|---|---|

| Dual Kinase Inhibition | EGFR + VEGFR | Inhibit tumor growth and angiogenesis in cancer. | Scaffold modification to fit both kinase active sites. |

| Kinase + Epigenetic Target | PI3K + HDAC | Synergistic anti-cancer effect by targeting signaling and gene expression. | Creation of hybrid molecules combining pharmacophores. |

| Signaling + Drug Resistance | Met RTK + ABC Transporter | Block oncogenic signaling and prevent drug efflux. nih.gov | Structure-based design based on both target structures. |

常见问题

Basic: What are the primary synthetic methodologies for synthesizing 3-Imidazo(2,1-b)benzothiazol-2-ylphenol derivatives?

Researchers employ several strategies:

- Cyclization of 2-alkynylthioimidazoles using coinage metal catalysts (e.g., Au, Ag) to achieve atom-economical synthesis of imidazo-thiazine scaffolds .

- Three-component reactions in aqueous conditions, combining aryl glyoxal monohydrates, quinoline-2,4-diol, and thiadiazol-2-amine derivatives for green synthesis .

- Hydrazonoyl halide reactions with alkyl carbothioates to form thiadiazole-containing derivatives .

Key considerations: Catalyst selection (metal vs. solvent-free), reaction time, and yield optimization.

Advanced: How can selectivity challenges in electrophilic cyclization reactions be mitigated?

Electrophilic cyclization of imidazo-thiazole precursors often faces competition between addition and substitution pathways. Strategies include:

- Catalyst optimization : Coinage metals (Au, Ag) enhance selectivity for cyclization over side reactions by stabilizing transition states .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C favor intramolecular cyclization .

- Substituent effects : Electron-withdrawing groups on the alkynylthioimidazole precursor reduce electrophilic interference .

Basic: What spectroscopic techniques are critical for structural characterization?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and rotational isomerism (e.g., O,N-syn vs. anti isomers in carbaldehyde derivatives) .

- FT-IR and mass spectrometry : Validate functional groups (e.g., acetic acid moieties) and molecular weight .

- X-ray crystallography : Resolves ambiguities in fused-ring systems, particularly for bioactive derivatives .

Advanced: How are computational methods integrated into drug discovery for imidazo-thiazole derivatives?

- Molecular docking : Predict binding affinities to targets like Fyn kinase or Mycobacterium tuberculosis pantothenate synthetase. Docking studies guide substituent placement on the imidazo-thiazole core .

- QSAR modeling : Correlate structural features (e.g., halogen substituents) with anti-inflammatory or antitubercular activity .

- MD simulations : Assess stability of ligand-target complexes over time, particularly for derivatives with bulky groups (e.g., 4-fluorophenyl) .

Advanced: How do researchers resolve contradictions in biological activity data across analogs?

Discrepancies in MIC values or kinase inhibition profiles are addressed via:

- Structural-activity relationship (SAR) studies : Systematic variation of substituents (e.g., replacing Br with CH₃ in position 2) to isolate activity drivers .

- Cellular uptake assays : Quantify intracellular concentrations of derivatives to distinguish poor bioavailability from intrinsic inefficacy .

- Orthogonal validation : Compare in vitro results (e.g., acetylcholinesterase inhibition) with in silico predictions to identify assay-specific artifacts .

Basic: What in vitro assays evaluate the anti-inflammatory potential of these compounds?

- Cytokine profiling : Measure LPS-induced NO, IL-6, and TNF-α release in RAW264.7 macrophages .

- Iron death assays : Quantify ferroptosis markers (e.g., lipid peroxidation) to assess anti-inflammatory mechanisms .

- Dose-response curves : IC₅₀ values are calculated using non-linear regression models for potency comparisons .

Advanced: What strategies improve the metabolic stability of imidazo-thiazole-based inhibitors?

- Prodrug design : Mask polar groups (e.g., acetic acid) with ester linkages to enhance membrane permeability .

- Isosteric replacement : Substitute metabolically labile moieties (e.g., methylsulfinyl with trifluoromethyl) .

- Microsomal stability assays : Incubate derivatives with liver microsomes to identify vulnerable sites for structural optimization .

Basic: How are green chemistry principles applied to imidazo-thiazole synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。